2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a cinnoline ring fused with a triazolopyridine ring.
- The presence of a ketone group (3-oxo) and an acetamide moiety adds further complexity.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction Approach
- Starting from commercially available precursors, the compound can be synthesized via a condensation reaction.
- The ketone group in the cinnoline ring reacts with an amine (e.g., triazolopyridine amine) to form the desired compound.
- Reaction conditions involve suitable solvents, catalysts, and temperature control.
-
Industrial Production
- Large-scale production typically involves optimized batch or continuous processes.
- Precursor availability, cost-effectiveness, and scalability are key considerations.
Chemical Reactions Analysis
Reactions:
Oxidation: The ketone group can undergo oxidation reactions.
Substitution: The acetamide group is susceptible to nucleophilic substitution.
Reduction: Reduction of the ketone or other functional groups may occur.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Ammonia or amines.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- Reduction of the ketone yields the corresponding alcohol.
- Substitution at the acetamide nitrogen leads to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Screening for drug candidates.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Molecular targets could include enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other cinnoline-triazolopyridine hybrids.
Properties
Molecular Formula |
C17H18N6O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(18-10-15-20-19-14-7-3-4-8-22(14)15)11-23-17(25)9-12-5-1-2-6-13(12)21-23/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,24) |
InChI Key |
IPMFECWWSCBCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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